![molecular formula C16H14Br2Cl2S3 B14238850 1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} CAS No. 552838-24-1](/img/structure/B14238850.png)
1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity. It is primarily used in scientific research and industrial applications due to its potential for various chemical reactions and its role in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} typically involves multiple steps, starting with the preparation of the benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced into the benzene ring under specific conditions. The presence of sulfur atoms is achieved through the use of thiol or sulfide reagents. The reaction conditions usually involve the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a halide source, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Sulfanediylbis[2-(bromomethyl)benzene]
- 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
- 1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
Uniqueness
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct reactivity and potential for various applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial processes .
Propiedades
Número CAS |
552838-24-1 |
|---|---|
Fórmula molecular |
C16H14Br2Cl2S3 |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
2-bromo-4-[3-bromo-4-(2-chloroethylsulfanyl)phenyl]sulfanyl-1-(2-chloroethylsulfanyl)benzene |
InChI |
InChI=1S/C16H14Br2Cl2S3/c17-13-9-11(1-3-15(13)21-7-5-19)23-12-2-4-16(14(18)10-12)22-8-6-20/h1-4,9-10H,5-8H2 |
Clave InChI |
CYUDTLPFFRRXPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)SCCCl)Br)Br)SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
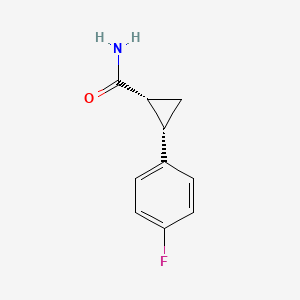
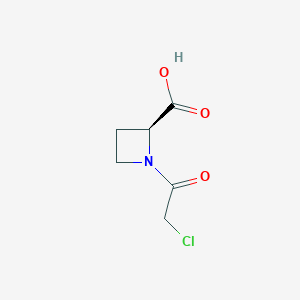
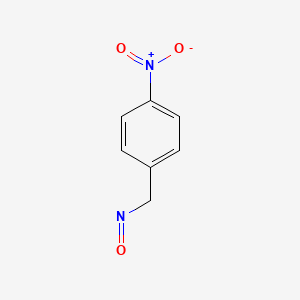
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
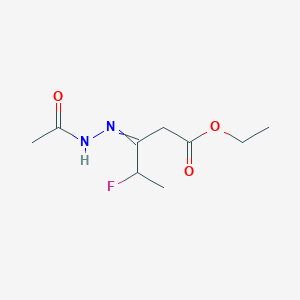
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
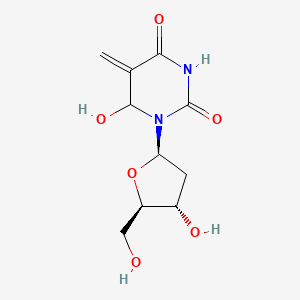
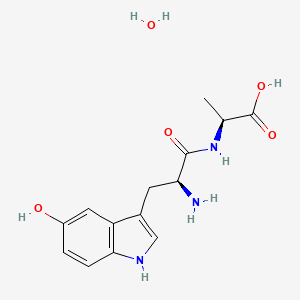
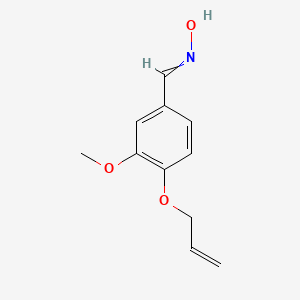
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
